molecular formula C27H18FNO7 B4140662 methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B4140662
M. Wt: 487.4 g/mol
InChI Key: NNWKBDIZIHRYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex heterocyclic compound featuring a chromeno[2,3-c]pyrrol scaffold fused with a benzoate ester and a 1,3-benzodioxole moiety. The fluorinated substituent at position 7 and the dioxo groups at positions 3 and 9 contribute to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting kinases or enzymes involved in inflammatory pathways .

Properties

IUPAC Name

methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18FNO7/c1-33-27(32)16-5-3-15(4-6-16)23-22-24(30)18-11-17(28)7-9-19(18)36-25(22)26(31)29(23)12-14-2-8-20-21(10-14)35-13-34-20/h2-11,23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWKBDIZIHRYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogs sharing chromeno-pyrrol, benzodioxole, or benzoate ester motifs.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility
Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate C27H19FNO7 488.45 Chromeno-pyrrol, benzodioxole, fluoro, benzoate Low (DMSO-soluble)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C28H26N4O6 514.53 Imidazo-pyridine, nitro, cyano, ester Moderate (CHCl3)
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate C21H22N2O2 334.41 Pyrido-indole, benzoate Not reported

Key Findings :

Bioactivity Differences: The fluorinated chromeno-pyrrol core in the target compound may enhance metabolic stability compared to non-fluorinated analogs like the pyrido-indole derivative (C21H22N2O2), which lacks electronegative substituents .

Synthetic Complexity: The target compound’s fused chromeno-pyrrol system requires multi-step synthesis, contrasting with simpler pyrido-indole derivatives synthesized via one-pot reactions .

Safety and Handling: Unlike the pyrido-indole derivative (C21H22N2O2), which has documented safety protocols for inhalation and skin contact, the fluorinated chromeno-pyrrol compound’s hazards remain understudied, necessitating precautionary handling .

Research Implications and Limitations

  • Pharmacological Potential: The fluorinated chromeno-pyrrol scaffold shows promise in kinase inhibition (e.g., MAPK or CDK families) due to its planar aromatic system, though direct biological data are lacking.
  • Gaps in Data : Comparative solubility, stability, and toxicity profiles for the target compound require further experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Reactant of Route 2
methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.